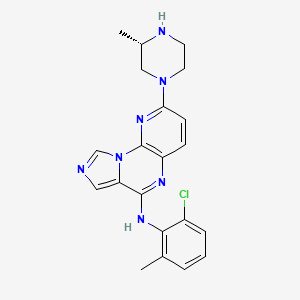

Imidazo(1,5-a)pyrido(3,2-E)pyrazin-6-amine, N-(2-chloro-6-methylphenyl)-2-((3S)-3-methyl-1-piperazinyl)-

Descripción general

Descripción

BMS-279700 es un potente inhibidor de la actividad oral que pertenece a una nueva familia de análogos de 5-azimidazolaquoxalina de anilina. Exhibe una excelente actividad antiinflamatoria tanto in vivo como in vitro. Este compuesto es particularmente efectivo contra p56LCK y la proliferación de células T, bloqueando la producción de citocinas proinflamatorias como la interleucina-2 y el factor de necrosis tumoral alfa .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

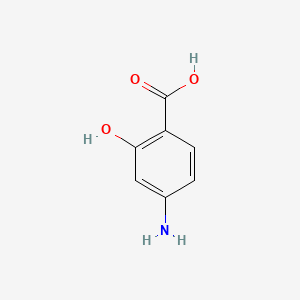

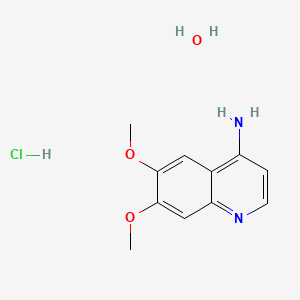

La síntesis de BMS-279700 implica la reacción de 2-cloro-6-metilfenil con 3-metil-1-piperazinilimidazo[1,5-a]pirido[3,2-e]pirazin-6-amina. Las condiciones de reacción típicamente incluyen el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado .

Métodos de producción industrial

La producción industrial de BMS-279700 se lleva a cabo a través de una serie de reacciones químicas bien controladas, asegurando una alta pureza y rendimiento. El proceso involucra múltiples pasos, incluyendo purificación y cristalización, para obtener el producto final en su forma pura .

Análisis De Reacciones Químicas

Tipos de reacciones

BMS-279700 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en el compuesto.

Sustitución: BMS-279700 puede sufrir reacciones de sustitución donde un grupo funcional es reemplazado por otro.

Reactivos y condiciones comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se emplean típicamente.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones apropiadas para lograr reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden resultar en la formación de nuevos análogos con diferentes grupos funcionales .

Aplicaciones Científicas De Investigación

BMS-279700 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como un compuesto de herramienta para estudiar la inhibición de cinasas específicas.

Biología: Investigado por sus efectos sobre la proliferación de células T y la producción de citocinas.

Medicina: Explorado por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades inflamatorias.

Industria: Utilizado en el desarrollo de nuevos fármacos antiinflamatorios y compuestos relacionados.

Mecanismo De Acción

BMS-279700 ejerce sus efectos inhibiendo la actividad de la tirosina-proteína cinasa LCK. Esta inhibición bloquea las vías de señalización involucradas en la activación y proliferación de células T, lo que lleva a una reducción en la producción de citocinas proinflamatorias como la interleucina-2 y el factor de necrosis tumoral alfa .

Comparación Con Compuestos Similares

Compuestos similares

BMS-345541: Otro inhibidor de cinasa con propiedades antiinflamatorias similares.

BMS-599626: Un compuesto con mecanismos de acción comparables que se dirigen a diferentes cinasas.

Singularidad

BMS-279700 es único debido a su inhibición específica de la tirosina-proteína cinasa LCK, que juega un papel crucial en la activación de células T. Esta especificidad lo convierte en una herramienta valiosa para estudiar las respuestas inmunitarias relacionadas con las células T y desarrollar terapias dirigidas para enfermedades inflamatorias .

Propiedades

Número CAS |

240814-54-4 |

|---|---|

Fórmula molecular |

C21H22ClN7 |

Peso molecular |

407.9 g/mol |

Nombre IUPAC |

N-(2-chloro-6-methylphenyl)-12-[(3S)-3-methylpiperazin-1-yl]-2,4,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-7-amine |

InChI |

InChI=1S/C21H22ClN7/c1-13-4-3-5-15(22)19(13)27-20-17-10-23-12-29(17)21-16(25-20)6-7-18(26-21)28-9-8-24-14(2)11-28/h3-7,10,12,14,24H,8-9,11H2,1-2H3,(H,25,27)/t14-/m0/s1 |

Clave InChI |

PUNYTBZWCMNSRO-AWEZNQCLSA-N |

SMILES |

CC1CN(CCN1)C2=NC3=C(C=C2)N=C(C4=CN=CN43)NC5=C(C=CC=C5Cl)C |

SMILES isomérico |

C[C@H]1CN(CCN1)C2=NC3=C(C=C2)N=C(C4=CN=CN43)NC5=C(C=CC=C5Cl)C |

SMILES canónico |

CC1CN(CCN1)C2=NC3=C(C=C2)N=C(C4=CN=CN43)NC5=C(C=CC=C5Cl)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

(S)-N-(2-chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo- (1,5-a)pyrido(3,2-e)pyrazin-6-amine BMS-279700 BMS279700 |

Origen del producto |

United States |

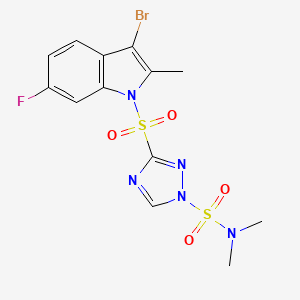

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

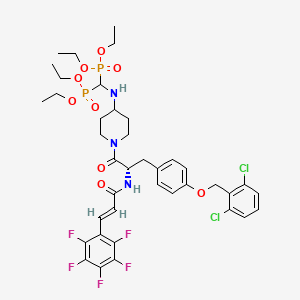

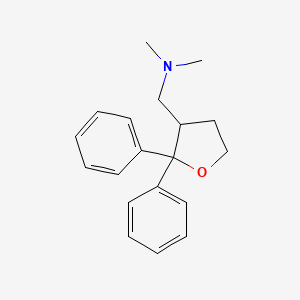

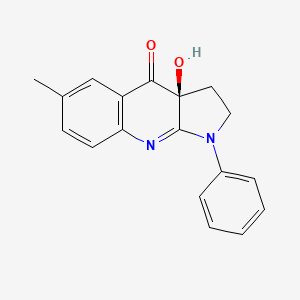

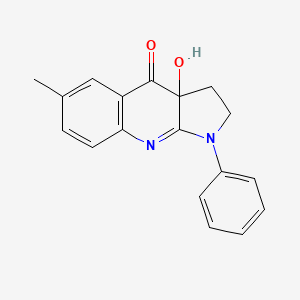

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-N-methyl-N-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]butanamide;hydrochloride](/img/structure/B1667129.png)

![sodium;(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1667136.png)